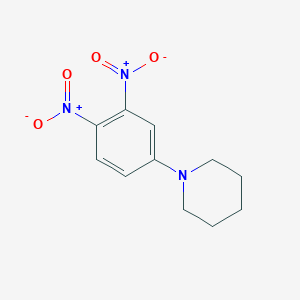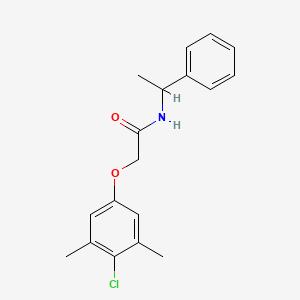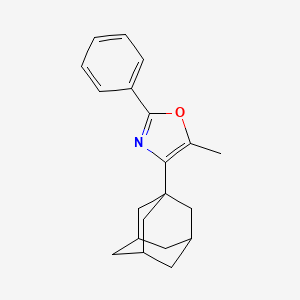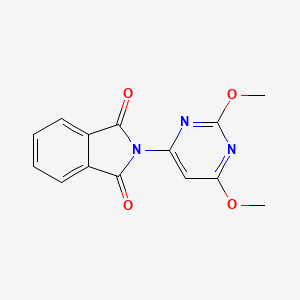![molecular formula C19H18N2O5 B5086572 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline, also known as NQO1, is a quinoline derivative that has been widely studied for its potential use in cancer treatment. NQO1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Mechanism of Action
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline acts as a reductase enzyme, catalyzing the reduction of quinones to hydroquinones. This process generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline also plays a role in the metabolism of drugs and other xenobiotics, making it an important enzyme in drug development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of oxidative stress, inflammation, and cell proliferation. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has also been shown to play a role in the metabolism of endogenous compounds, such as steroid hormones and bile acids.
Advantages and Limitations for Lab Experiments
One advantage of using 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline in lab experiments is its specificity for quinones. This allows researchers to study the effects of quinones on cells and tissues in a controlled manner. However, 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline is also subject to genetic variation, which can affect its activity and expression in different individuals. This can complicate the interpretation of experimental results.
Future Directions
There are many directions for future research on 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline. One area of interest is the development of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitors as potential cancer therapeutics. Another area of interest is the role of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline in drug metabolism and toxicity. Additionally, further research is needed to better understand the genetic and environmental factors that affect 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline activity and expression.
Synthesis Methods
The synthesis of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethanol in the presence of a base. This reaction yields the intermediate product, which is then treated with 2-chloroethyl ethyl ether to yield the final product.
Scientific Research Applications
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has been the subject of extensive research due to its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
8-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-21(23)16-7-1-2-8-17(16)25-13-11-24-12-14-26-18-9-3-5-15-6-4-10-20-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYQSOWKXACTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzoyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086493.png)
![N-cyclopropyl-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5086507.png)
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086512.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5086527.png)

![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086563.png)
![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5086584.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5086598.png)
![N-methyl-2-{[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B5086606.png)

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5086611.png)

